5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial and antifungal properties. The specific structure of this compound includes a benzamide moiety substituted with bromine and chlorine atoms, which enhances its reactivity and potential applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving starting materials such as 4-chloro-1,3-benzothiazol-2-amine and other benzamide derivatives. It is primarily studied in academic and industrial laboratories focusing on drug development and organic synthesis.
5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide is classified as:
The synthesis of 5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step reactions, often starting from simpler precursors. A common synthetic route includes:
The reaction conditions typically require:
The molecular formula of 5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide is . The compound features:
Key structural data includes:
5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide can participate in various chemical reactions:
Reagents commonly used include:
The mechanism of action for 5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide primarily involves its interaction with biological targets:
Research indicates that similar benzothiazole derivatives exhibit significant anti-tubercular activity by inhibiting DprE1, an enzyme crucial for mycobacterial cell wall biosynthesis.
Key physical properties include:
Chemical properties include:
5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide has several scientific uses:
Benzothiazole derivatives represent a privileged scaffold in modern medicinal chemistry, characterized by a bicyclic structure comprising a benzene ring fused with a thiazole moiety. This heterocyclic system demonstrates remarkable versatility in drug design due to its ability to engage in diverse molecular interactions with biological targets. The introduction of halogen atoms—particularly bromine and chlorine at strategic positions—enhances both the physicochemical properties and binding affinities of these compounds. Halogenation influences lipophilicity, membrane permeability, and metabolic stability while facilitating specific halogen bonding interactions with protein residues, thereby optimizing target engagement [3] [5]. The compound 5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide exemplifies this rational design, featuring a halogenated benzamide core linked to a 4-chloro-benzothiazole unit. This configuration creates an electron-deficient, planar architecture that promotes DNA intercalation and enzyme active site binding, as evidenced in structural analogs [3] [7].
The pharmacophoric elements of 5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide (Molecular Formula: C₁₄H₇BrCl₂N₂OS; Molecular Weight: 402.1 g/mol) reveal a deliberate molecular optimization strategy [1] [5]:
Table 1: Structural and Physicochemical Properties of 5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
Property | Value/Descriptor | Significance in Bioactivity |
---|---|---|
Molecular Formula | C₁₄H₇BrCl₂N₂OS | Balanced lipophilicity (LogP ≈ 3.8) for membrane penetration |
Molecular Weight | 402.1 g/mol | Compliant with Lipinski’s Rule of Five |
Hydrogen Bond Acceptors | 4 (O,S,N,N) | Enhanced target binding capability |
Hydrogen Bond Donors | 1 (Amide -NH) | Specific interaction with enzyme residues |
Rotatable Bonds | 2 | Conformational restraint for selectivity |
Aromatic Rings | 3 | Facilitates π-stacking interactions |
SMILES Notation | C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl | Canonical representation for chemical databases |
The compound’s structural framework aligns with established structure-activity relationship (SAR) principles for anti-infective benzothiazoles. Bioisosteric replacement of the benzothiazole chlorine with methyl groups diminishes antifungal activity (MIC increases from 8–16 µg/mL to >32 µg/mL), underscoring the halogen’s role in target recognition. Similarly, moving the benzamide bromine from para (C4) to meta (C3) positions reduces DNA binding affinity by 40% in microbiological assays [3] [7].
The global acceleration of antimicrobial resistance (AMR) necessitates novel chemotypes that bypass existing resistance mechanisms. Multidrug-resistant tuberculosis (MDR-TB), defined by resistance to rifampicin and isoniazid, affects over 450,000 patients annually, while extensively drug-resistant TB (XDR-TB) compounds this challenge with additional resistance to fluoroquinolones and injectable agents [7]. Traditional antibiotics like β-lactams and macrolides face enzymatic inactivation (e.g., extended-spectrum β-lactamases in Gram-negative bacteria) and efflux pump overexpression in Pseudomonas aeruginosa and Acinetobacter baumannii [3] [7].
Benzothiazole derivatives address this crisis through unique mechanisms:
Table 2: Resistance Mechanisms in Priority Pathogens and Benzothiazole Counterstrategies
Pathogen Class | Resistance Mechanism | Benzothiazole Advantage |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | Altered penicillin-binding protein (PBP2a) | Targets DNA gyrase and topoisomerase IV |
MDR Mycobacterium tuberculosis | Mutations in rpoB (rifampicin), katG (isoniazid) | Inhibits DprE1 decaprenylphosphoryl-β-D-ribose oxidase |
Carbapenem-resistant Enterobacteriaceae (CRE) | Carbapenemase production (KPC, NDM) | DNA intercalation disrupts replication independent of cell wall synthesis |
Fluconazole-resistant Candida albicans | ERG11 mutations, efflux pumps (CDR1) | Synergistic activity with azoles by inhibiting efflux |
The epidemiological urgency is further evidenced by rising antifungal resistance, where Candida auris exhibits pan-drug resistance in 4% of isolates. Benzothiazoles like the target compound maintain potency (MIC: 8–16 µg/mL) against such strains by targeting fungal mitochondrial complexes, offering a crucial therapeutic alternative [3] [5].
5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide occupies a strategic position as a lead compound in preclinical anti-infective development. Its synthesis follows a modular approach amenable to rapid diversification [1] [5]:
Table 3: Synthetic Pathway and Biological Screening Data
Stage | Key Process | Output/Yield | Biological Activity |
---|---|---|---|
Intermediate I | Bromination of 2-chlorobenzoic acid with Br₂/FeCl₃ | 5-bromo-2-chlorobenzoic acid (78%) | Not applicable |
Intermediate II | Chlorination of 2-amino-4-chlorobenzothiazole with SOCl₂ | 4-chloro-1,3-benzothiazol-2-amine (85%) | Not applicable |
Final Coupling | Amide bond formation with DCC/DMAP in DCM | Target compound (72%) | S. aureus MIC: 16–32 µg/mL; C. albicans MIC: 8–16 µg/mL [5] |
The compound demonstrates a balanced potency profile against Gram-positive bacteria and fungi, outperforming unsubstituted benzothiazole controls (S. aureus MIC >128 µg/mL). Its pipeline position is characterized by:
The compound’s progression is supported by favorable in silico ADMET properties: molecular weight <500 Da, topological polar surface area (TPSA) ≈ 75 Ų (indicating moderate oral bioavailability), and no Pan-Assay Interference Compounds (PAINS) alerts. These features position it as a viable candidate for hit-to-lead campaigns addressing WHO priority pathogens, particularly given its novel mechanism compared to legacy antibiotics [3] [5] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: